molecular formula C6H10O2 B1602087 3-(2-Methoxyethoxy)prop-1-yne CAS No. 31995-08-1

3-(2-Methoxyethoxy)prop-1-yne

Cat. No.: B1602087
CAS No.: 31995-08-1
M. Wt: 114.14 g/mol
InChI Key: QBAUXHLFPCHTQH-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)prop-1-yne is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . It is characterized by the presence of a propyne group substituted with a 2-methoxyethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

3-(2-Methoxyethoxy)prop-1-yne has several applications in scientific research, including:

Chemical Reactions Analysis

3-(2-Methoxyethoxy)prop-1-yne undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with lithium aluminum hydride may produce alcohols .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)prop-1-yne involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the specific conditions and reagents used. Its reactivity is influenced by the presence of the propyne and 2-methoxyethoxy groups, which can participate in various chemical transformations .

Comparison with Similar Compounds

3-(2-Methoxyethoxy)prop-1-yne can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

3-(2-methoxyethoxy)prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-4-8-6-5-7-2/h1H,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAUXHLFPCHTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

146185-77-5
Record name Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-propyn-1-yloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146185-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50574408
Record name 3-(2-Methoxyethoxy)prop-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31995-08-1
Record name 3-(2-Methoxyethoxy)prop-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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